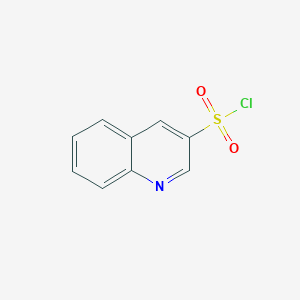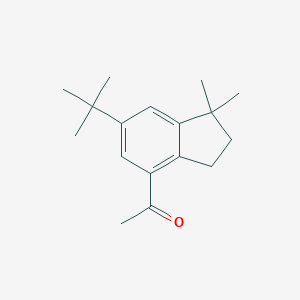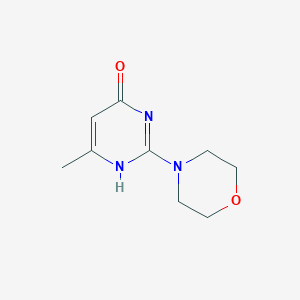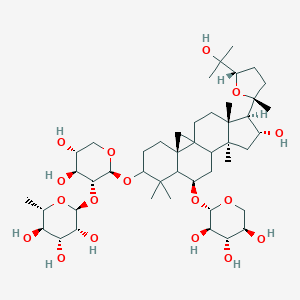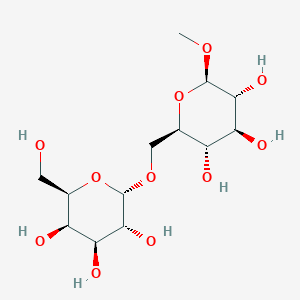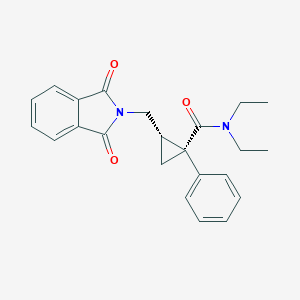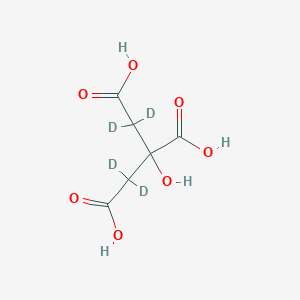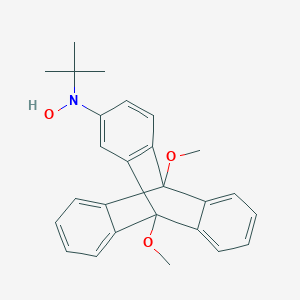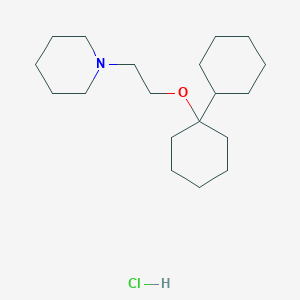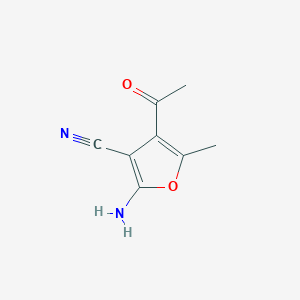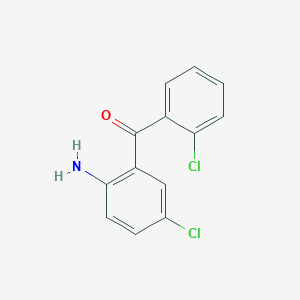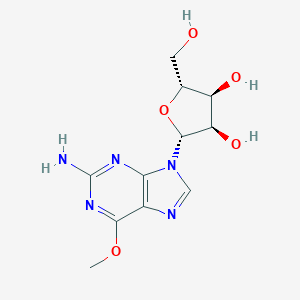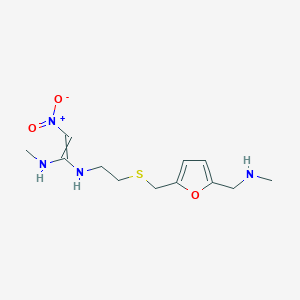
Desmethyl Ranitidine
Vue d'ensemble
Description
Synthesis Analysis
Desmethyl Ranitidine is synthesized through modifications to the Ranitidine structure, involving interactions with cytochrome P-450 enzymes. These processes emphasize the compound's interaction with the enzyme system, highlighting the significance of the nitro and amine groups in its molecular framework (Rendic, Kajfez, & Ruf, 1983).
Molecular Structure Analysis
Desmethyl Ranitidine's molecular structure is critical for its biochemical interactions. Notably, its interaction with cytochrome P-450 and the presence of functional groups such as nitro and amine groups play a significant role in its biochemical activity. These structural features are essential for understanding its mechanism of action and interactions within biological systems (Rendic, Kajfez, & Ruf, 1983).
Chemical Reactions and Properties
The chemical behavior of Desmethyl Ranitidine, including its interactions with oxidants and potential for forming reactive metabolites, is an area of interest. Its reactivity with singlet oxygen and hydroxyl radicals suggests potential pathways for degradation and interaction with other compounds in the environment (Latch et al., 2003).
Physical Properties Analysis
The physical properties of Desmethyl Ranitidine, such as its solubility, melting point, and stability, are influenced by its molecular structure. The compound's interaction with different solvents and its behavior under various environmental conditions are important for understanding its physical characteristics and stability (Mirmehrabi et al., 2004).
Chemical Properties Analysis
Desmethyl Ranitidine's chemical properties, including its reactivity, degradation pathways, and interactions with biological molecules, are crucial for its understanding. Its formation of nitroso derivatives under certain conditions and interaction with oxidative species highlights the complexity of its chemical behavior (Maura et al., 1983).
Applications De Recherche Scientifique
1. Treatment of Gastric Ulcer
- Application Summary : Ranitidine Hydrochloride has been used in the formulation of gastro retentive floating microspheres for the treatment of gastric ulcers .
- Methods of Application : The microspheres were prepared using the Ionotropic Gelation technique and solvent evaporation technique with different carriers’ ratios (Carbopol 934, Chitosan, and sodium alginate) .
- Results : The study found that depending on the ratio, the percentage yield was between 58.33% to 90.38%. The in-vitro drug release study revealed that certain formulations had 89.97%, 92.91%, 93.68% drug released at the end of dissolution studies respectively .
2. Detection of Nitrosamine Genotoxic Impurities
- Application Summary : Ranitidine has been analyzed for the presence of nitrosamine genotoxic impurities using LC-MS .
- Methods of Application : The method involved the use of the UPLC HSS T3 Column for excellent reversed-phase chromatographic retentivity of NDMA, and resolution from the drug product ranitidine .
- Results : This method was used to analyze a ranitidine drug product tablet, achieving an LLOQ of 0.1 ng/mL (0.0025 ppm based on a 30 mg/mL dose) and determining the concentration of NDMA in the tablet to be 29.0 ng/mL, or 1 ppm relative to the ranitidine API .
3. Treatment of Peptic Ulcer Disease
- Application Summary : Ranitidine is commonly used in the treatment of peptic ulcer disease .
- Methods of Application : Ranitidine is administered orally or through injection .
- Results : Ranitidine works by blocking histamine, thus decreasing the amount of acid released by cells of the stomach .
4. Treatment of Gastroesophageal Reflux Disease
- Application Summary : Ranitidine has been used to treat gastroesophageal reflux disease .
- Methods of Application : Similar to the treatment of peptic ulcer disease, Ranitidine can be given orally or through injection .
- Results : By blocking histamine, Ranitidine decreases the amount of acid released, which can help alleviate symptoms of gastroesophageal reflux disease .
5. Inhibiting Protein Glycation and Oxidation
- Application Summary : Ranitidine has been found to be as effective as aminoguanidine and Trolox in inhibiting protein glycation and oxidation .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results suggest that further research is needed, particularly in patients with diseases that promote protein glycation (diabetes, cardiovascular, and neurodegenerative diseases) .
6. Investigation of Cancer Risk
- Application Summary : A study led by Seng Chan You, MD, at the Yonsei University College of Medicine, Korea, investigated the risk of cancer associated with the use of Ranitidine .
- Methods of Application : The study used a large-scale cohort across multiple countries to compare the risk of cancer among Ranitidine users and users of other Histamine-2 Receptor Antagonists (H2RAs) .
- Results : Despite contamination with a probable human carcinogen N-nitrosodimethylamine (NDMA) found in Ranitidine, there was no statistically significant evidence that exposure to the drug was associated with an increased risk of cancer .
Safety And Hazards
Avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
The FDA has requested manufacturers to withdraw all prescription and over-the-counter ranitidine drugs from the market immediately due to the presence of a contaminant known as N-Nitrosodimethylamine (NDMA) in ranitidine medications . Future research and development efforts may focus on finding alternatives to ranitidine-containing medicines .
Propriétés
IUPAC Name |
(E)-1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-13-7-10-3-4-11(19-10)9-20-6-5-15-12(14-2)8-16(17)18/h3-4,8,13-15H,5-7,9H2,1-2H3/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLBVRXZNDXPPW-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethyl Ranitidine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol](/img/structure/B23120.png)
![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylfuro[2,3-d]pyrimidin-2-one](/img/structure/B23123.png)
